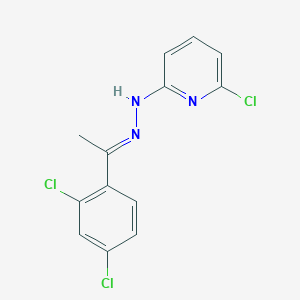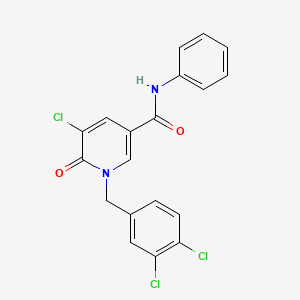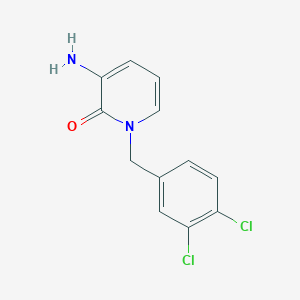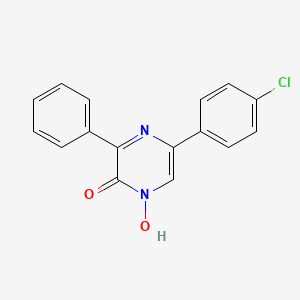![molecular formula C14H14Cl2N4 B3036992 2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine CAS No. 400088-97-3](/img/structure/B3036992.png)
2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for obtaining 2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine. One notable approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- A study by Mattioda et al. (1975) focused on synthesizing a series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds with potent antiemetic activity were selected for clinical investigations (Mattioda et al., 1975).
Interaction with DNA
- Wilson et al. (1990) researched unfused tricyclic aromatic intercalators with 4-methylpiperazino groups. They found that these compounds interact with DNA differently, with some binding strongly through intercalation and others forming weaker groove complexes (Wilson et al., 1990).
Anti-Histaminic Activity
- Rahaman et al. (2009) synthesized novel pyrimidines with chalcones of 4'-piperazine acetophenone and guanidine HCl. These compounds showed significant anti-histaminic activity compared to a reference drug (Rahaman et al., 2009).
Anticancer Agents
- A study by Min (2012) involved designing and synthesizing thieno[3,2-d]pyrimidines with a piperazine unit as putative anticancer agents based on the structure of protein tyrosine kinase inhibitors (Min, 2012).
Antifungal Properties
- Fellah et al. (1996) synthesized 2-(1-piperazinyl)-5-[1-(4-chlorophenyl)-2-phenylethyl]-4,6-dichloropyrimidine derivatives that showed selective growth inhibition of Cryptococcus neoformans, a fungal pathogen (Fellah et al., 1996).
Antimicrobial Activity
- Fellahi et al. (1995) reported that certain 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives exhibited activity against human bacterial flora, showing selectivity against Corynebacterium xerosis and Arcanobacterium haemolyticum (Fellahi et al., 1995).
Antiproliferative Activity
- Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, finding that some compounds showed promising activity (Mallesha et al., 2012).
Antimalarial Activity
- Thakur et al. (2014) reported the synthesis of 4-aminoquinoline-pyrimidine hybrids linked through piperazine, which exhibited good in vitro antimalarial activity against Plasmodium falciparum strains (Thakur et al., 2014).
P2Y12 Antagonists
- Parlow et al. (2009) developed piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibiting platelet aggregation. They achieved compounds with high potency and good pharmacokinetic properties (Parlow et al., 2009).
Eigenschaften
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c15-12-3-2-11(10-13(12)16)19-6-8-20(9-7-19)14-17-4-1-5-18-14/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWLFKKHKDZOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide](/img/structure/B3036909.png)
![3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B3036912.png)
![6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036913.png)

![2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B3036915.png)


![4-chloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3036923.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)
![1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3036927.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimorpholino-1,3-propanedione](/img/structure/B3036928.png)
![2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile](/img/structure/B3036929.png)
![4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036931.png)
